4-(4-(4-Chlorophenyl)-1H-pyrazol-1-yl)piperidine
Overview
Description
4-(4-(4-Chlorophenyl)-1H-pyrazol-1-yl)piperidine is an organic compound that belongs to the class of diphenylmethanes This compound contains a piperidine ring substituted with a pyrazole ring and a chlorophenyl group
Mechanism of Action
Target of Action
The primary targets of 4-(4-(4-Chlorophenyl)-1H-pyrazol-1-yl)piperidine are several key proteins involved in cellular signaling pathways. These include the cAMP-dependent protein kinase catalytic subunit alpha, cAMP-dependent protein kinase inhibitor alpha, RAC-beta serine/threonine-protein kinase, and Glycogen synthase kinase-3 beta . These proteins play crucial roles in various cellular processes, including cell growth, differentiation, and metabolism.
Mode of Action
It is believed to interact with its targets, potentially altering their activity and triggering changes in the cellular signaling pathways they are involved in .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, the cAMP-dependent protein kinases are involved in numerous cellular pathways, including the regulation of glycogen, sugar, and lipid metabolism. Similarly, Glycogen synthase kinase-3 beta is involved in various pathways, including Wnt signaling and insulin signaling . The compound’s interaction with these targets could potentially disrupt these pathways, leading to various downstream effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-Chlorophenyl)-1H-pyrazol-1-yl)piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorophenylhydrazine with 1-(4-piperidinyl)ethanone under acidic conditions to form the pyrazole ring. The reaction is carried out in the presence of a suitable acid catalyst, such as hydrochloric acid, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods often focus on scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(4-(4-Chlorophenyl)-1H-pyrazol-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(4-(4-Chlorophenyl)-1H-pyrazol-1-yl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-4-hydroxypiperidine
- 4-(4-Chlorophenyl)-piperidine hydrochloride
- 4-(4-Chlorophenyl)-4-(1H-pyrazol-4-yl)phenylpiperidine
Uniqueness
4-(4-(4-Chlorophenyl)-1H-pyrazol-1-yl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the pyrazole and piperidine rings, along with the chlorophenyl group, contributes to its versatility in various applications.
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)pyrazol-1-yl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3/c15-13-3-1-11(2-4-13)12-9-17-18(10-12)14-5-7-16-8-6-14/h1-4,9-10,14,16H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXZSTSEYCYKLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=C(C=N2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70639947 | |
Record name | 4-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70639947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
902836-38-8 | |
Record name | 4-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=902836-38-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70639947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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